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Executive Summary
2-[(4-Chlorophenyl)amino]acetohydrazide (CAS 2371-31-5) is a critical pharmacophore

intermediate belonging to the class of

-substituted glycine hydrazides. Characterized by a 4-chloroaniline moiety linked to a hydrazine
group via an acetyl bridge, it serves as a "privileged scaffold" in medicinal chemistry. Its primary
utility lies in its reactivity as a precursor for nitrogen-rich heterocycles—specifically 1,3,4-
oxadiazoles, 1,2,4-triazoles, and thiadiazoles—which are ubiquitous in modern antifungal,
antibacterial, and anticancer drug discovery pipelines.

This guide details the physiochemical profile, validated synthetic protocols, and downstream

application logic for researchers utilizing this compound in lead optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1267248?utm_src=pdf-interest
https://www.benchchem.com/product/b1267248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physiochemical Properties[1][2]
The compound is an

-aryl glycine derivative. The electron-withdrawing chlorine substituent at the para position of the
phenyl ring enhances lipophilicity compared to the unsubstituted parent, potentially influencing
the pharmacokinetic profiles of its derivatives.

Datasheet: Physiochemical Specifications
Property Specification

IUPAC Name 2-(4-Chloroanilino)acetohydrazide

Common Synonyms -(4-Chlorophenyl)glycine hydrazide; 4-

Chlorophenylaminoacetic acid hydrazide

CAS Number 2371-31-5

Molecular Formula

Molecular Weight 199.64 g/mol

MDL Number MFCD00463072

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

Ethanol (cold), Water

Melting Point
~148–152 °C (Typical for this class; varies by

purity/polymorph)

pKa (Predicted) ~12.5 (Hydrazide NH), ~3.5 (Aniline NH)

Critical Note on Storage: Hydrazides are susceptible to oxidation. Store at 2–8°C under inert

gas (Nitrogen/Argon) to prevent discoloration and decomposition.
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Synthetic Pathway & Mechanism
The synthesis of 2-[(4-Chlorophenyl)amino]acetohydrazide is a two-step convergent

protocol. It relies on the nucleophilic substitution of an

-haloester followed by hydrazinolysis. This pathway is preferred over direct coupling due to
higher yields and easier purification.

Step 1: -Alkylation (Esterification)
Reagents: 4-Chloroaniline, Ethyl chloroacetate, Anhydrous Sodium Acetate (or

). Solvent: Ethanol or DMF. Mechanism: The amino group of 4-chloroaniline acts as a
nucleophile, attacking the

-carbon of ethyl chloroacetate, displacing the chloride ion (

mechanism).

Step 2: Hydrazinolysis
Reagents: Ethyl 2-[(4-chlorophenyl)amino]acetate, Hydrazine Hydrate (80-99%). Solvent:

Absolute Ethanol.[1] Mechanism: Nucleophilic acyl substitution. The hydrazine nitrogen attacks

the ester carbonyl, forming a tetrahedral intermediate which collapses to release ethanol and

the target hydrazide.
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Figure 1: Two-step synthetic pathway converting 4-chloroaniline to the target hydrazide via an

ester intermediate.[2][3][4][5]

Experimental Protocols
Protocol A: Synthesis of Intermediate Ester

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Charge: Add 4-Chloroaniline (0.05 mol), Ethyl chloroacetate (0.05 mol), and Potassium

Carbonate (anhydrous, 0.06 mol) into Ethanol (50 mL).

Why: The base (

) neutralizes the HCl generated during substitution, driving the equilibrium forward.

Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl

Acetate 7:3).

Workup: Filter the hot solution to remove inorganic salts (

). Pour the filtrate into ice-cold water.

Isolation: The ester usually precipitates as a solid. Filter, wash with water, and recrystallize

from ethanol.

Protocol B: Synthesis of Target Hydrazide (CAS 2371-31-
5)

Setup: Clean 250 mL round-bottom flask with reflux condenser.

Charge: Dissolve the Ester from Protocol A (0.02 mol) in Absolute Ethanol (30 mL).

Activation: Add Hydrazine Hydrate (99%, 0.04 mol) dropwise.

Why Excess? A 1:2 molar ratio prevents the formation of the dimer (

-diacylhydrazine) by ensuring hydrazine is always the dominant nucleophile.
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Reaction: Reflux for 4–6 hours.

Observation: The solution often turns clear then precipitates the hydrazide upon cooling.

Isolation: Cool the mixture to room temperature (or 0°C). Filter the solid product.[3][5]

Purification: Recrystallize from hot ethanol to yield shiny crystals.

Validation: Check Melting Point (~148–152°C) and IR (look for dual peaks at 3200–3300

cm⁻¹ for

and carbonyl at ~1660 cm⁻¹).

Structural Characterization Logic
To validate the synthesis of CAS 2371-31-5, researchers should look for specific spectral

signatures that confirm the loss of the ethoxy group (from the ester) and the formation of the

hydrazide.
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Technique Diagnostic Signal Interpretation

IR Spectroscopy 3300, 3200, 3150 cm⁻¹

Stretching of

and

groups.

1660–1680 cm⁻¹
Amide Carbonyl (

) stretch.

¹H NMR (DMSO-d₆) 9.0–9.5 ppm (s, 1H)
proton (Exchangeable with

).

4.0–4.5 ppm (s, 2H) protons (Broad singlet).

3.7 ppm (d/s, 2H) methylene protons.

6.5–7.2 ppm (m, 4H)
Aromatic protons (AA'BB'

system of 4-Cl-Ph).

Mass Spectrometry 199/201

Molecular ion peak (

and

) showing 3:1 ratio typical of

Chlorine isotopes.

Applications: The "Privileged Scaffold"
This hydrazide is rarely the end-product. It is a divergent intermediate used to synthesize

heterocyclic libraries.

Key Cyclization Pathways
Schiff Bases (Hydrazones): Reaction with aldehydes/ketones yields acylhydrazones, known

for iron-chelating and antimicrobial properties.

1,3,4-Oxadiazoles: Cyclization with
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or

/KOH. These derivatives are potent anti-inflammatory agents (similar to NSAID
pharmacophores).

1,2,4-Triazoles: Reaction with

followed by hydrazine treatment. Often explored for antifungal activity (ergosterol
biosynthesis inhibition).
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Figure 2: Divergent synthesis utility of the hydrazide scaffold in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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